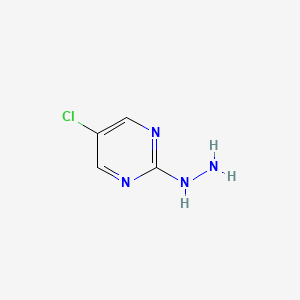

5-Chloro-2-hydrazinopyrimidine

Descripción

Significance of Pyrimidine (B1678525) Scaffold in Contemporary Organic Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a structure of profound significance. chemsrc.comresearchgate.net It forms the core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA), the very blueprints of life. researchgate.net This biological prevalence has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry. Its unique electronic properties and the ability to be readily functionalized at various positions have led to the development of a vast array of therapeutic agents. google.com Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. chemsrc.comresearchgate.net

Strategic Importance of Halogenated Pyrimidines as Synthetic Intermediates

Within the diverse family of pyrimidine derivatives, halogenated pyrimidines are of particular strategic importance to the synthetic chemist. The presence of one or more halogen atoms on the pyrimidine ring renders the typically electron-rich aromatic system electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. smolecule.com This reactivity allows for the controlled and regioselective introduction of a wide variety of functional groups, making halogenated pyrimidines invaluable building blocks for the synthesis of polysubstituted pyrimidine derivatives. smolecule.com Commercially available chloropyrimidines, for instance, serve as common starting materials for creating libraries of compounds for drug discovery programs. smolecule.com The differential reactivity of various halogen-substituted positions on the pyrimidine ring can be exploited to achieve sequential and selective functionalization.

Contextualization of 5-Chloro-2-hydrazinopyrimidine within Pyrimidine Analog Systems

This compound, with the molecular formula C₄H₅ClN₄, is a prime example of a strategically functionalized pyrimidine analog. ontosight.ai It possesses two key reactive sites: the chlorine atom at the 5-position and the hydrazine (B178648) group at the 2-position. ontosight.ai The chlorine atom, influenced by the electron-withdrawing nature of the pyrimidine ring, is a good leaving group for nucleophilic substitution reactions. Simultaneously, the hydrazine moiety is a potent binucleophile, capable of reacting with various electrophiles to form new heterocyclic rings. smolecule.comontosight.ai This dual reactivity makes this compound a highly versatile intermediate for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, which are themselves important pharmacophores.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(5-chloropyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDNSGDMTFEQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482902 | |

| Record name | 5-Chloro-2-hydrazinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-90-5 | |

| Record name | 5-Chloro-2-hydrazinylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-hydrazinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-hydrazinopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Hydrazinopyrimidine

Classical and Contemporary Synthetic Routes

The foundational methods for synthesizing 5-Chloro-2-hydrazinopyrimidine predominantly involve the reaction of a halogenated pyrimidine (B1678525) with a hydrazine (B178648) source. These routes are well-established and widely utilized in both laboratory and industrial settings.

Nucleophilic Displacement Strategies for Halogenated Pyrimidine Precursors

The core of this compound synthesis lies in the nucleophilic aromatic substitution (SNAr) reaction. In this process, a dihalogenated pyrimidine, most commonly a dichloropyrimidine, serves as the electrophilic substrate. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates nucleophilic attack by hydrazine. smolecule.com

The regioselectivity of this substitution is a critical aspect. The positions on the pyrimidine ring exhibit different reactivities towards nucleophiles. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This inherent reactivity difference is exploited to selectively introduce the hydrazino group. smolecule.comjsscacs.edu.in The mechanism typically proceeds through the formation of a Meisenheimer complex, a transient intermediate, before the displacement of the halide. smolecule.com

Direct Reaction with Hydrazine Hydrate (B1144303): Reaction Conditions and Yield Optimization

Hydrazine hydrate is the most common nucleophile used for the synthesis of this compound. The reaction is typically carried out by treating a dihalopyrimidine precursor with hydrazine hydrate in a suitable solvent. jsscacs.edu.inprepchem.com

Several factors influence the outcome of this reaction, including temperature, solvent, and the presence of a base. For example, the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with hydrazine hydrate is often conducted at a low temperature (0–10 °C) in a solvent like methanol (B129727) or ethanol. jsscacs.edu.in The addition of a base, such as triethylamine (B128534), can be employed to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. jsscacs.edu.ingoogle.com

The molar ratio of the reactants is also crucial for optimizing the yield and minimizing the formation of di-substituted byproducts. A slight excess of hydrazine hydrate is often used to ensure complete conversion of the starting material. jsscacs.edu.in Under optimized conditions, high yields of the desired this compound can be achieved. For instance, the reaction of 5-bromo-2,4-dichloropyrimidine with hydrazine hydrate in the presence of triethylamine has been reported to yield 83% of the corresponding hydrazino-pyrimidine. jsscacs.edu.in

| Precursor | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-bromo-2,4-dichloropyrimidine | Hydrazine hydrate, Triethylamine | Methanol | 0-10 °C | 1 h | 83% | jsscacs.edu.in |

| 2,5-dichloropyridine | Hydrazine hydrate | Not specified | Not specified | Not specified | Not specified | prepchem.com |

| 2,6-dichloropyridine | Hydrazine hydrate (80%) | Methanol | Room temp (3 days) then reflux (10 days) | 13 days | Not specified | |

| 2,3-dichloropyridine | Hydrazine hydrate (80%) | N,N-dimethylformamide | 130 °C (reflux) | 10 h | Not specified | google.com |

Alternative Synthetic Pathways to this compound

While the direct hydrazinolysis of dihalopyrimidines is the most common route, alternative pathways exist. One such method involves the use of 2-mercaptopyrimidines as starting materials. These can be reacted with hydrazine hydrate to yield the corresponding 2-hydrazinopyrimidine (B184050) derivatives. researchgate.net This approach offers a different strategy for introducing the hydrazino group onto the pyrimidine ring. Another route involves the treatment of alkylated thiouracils with phosphorus oxychloride to generate chloro-pyrimidine intermediates, which can then be reacted with hydrazine hydrate.

Advanced and Optimized Synthetic Approaches

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound and its analogs.

Chemo- and Regioselective Synthesis of this compound

Achieving high chemo- and regioselectivity is a primary goal in the synthesis of substituted pyrimidines. The differential reactivity of the halogen atoms in di- or tri-halopyrimidines is a key factor. For instance, in 5-bromo-2,4-dichloropyrimidine, the chlorine at the 4-position is more reactive towards nucleophilic substitution than the chlorine at the 2-position and the bromine at the 5-position. jsscacs.edu.in This allows for the selective introduction of the hydrazino group at the 4-position, which can then be followed by further modifications at other positions. jsscacs.edu.in The choice of solvent and reaction temperature can also be fine-tuned to enhance selectivity.

Development of Environmentally Benign Synthetic Protocols

There is a growing emphasis on the development of "green" synthetic methods in chemical manufacturing to reduce environmental impact. benthamscience.comgoogle.com In the context of this compound synthesis, this involves exploring the use of less hazardous solvents, reducing reaction steps, and minimizing waste generation. google.com The use of catalytic systems, including nanomaterials, is an emerging area that holds promise for developing more sustainable synthetic protocols for pyrimidine derivatives. benthamscience.com While specific green synthesis protocols for this compound are not extensively detailed in the provided search results, the general principles of green chemistry are being applied to the synthesis of related heterocyclic compounds, suggesting a future direction for the production of this important intermediate. benthamscience.comresearchgate.net

Chemical Reactivity and Derivatization Strategies of 5 Chloro 2 Hydrazinopyrimidine

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine core of 5-Chloro-2-hydrazinopyrimidine is characterized by its electron-deficient nature, a consequence of the presence of two nitrogen atoms within the aromatic ring. This property significantly influences its reactivity, particularly towards nucleophilic attack.

Nucleophilic Aromatic Substitution at the Chlorine Atom

The chlorine atom at the C-5 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring, enhanced by the two ring nitrogens, facilitates the attack of nucleophiles at the carbon atom bearing the chlorine. sioc-journal.cnmasterorganicchemistry.comnih.gov This reaction proceeds through a Meisenheimer complex, a negatively charged intermediate that is stabilized by the electron-withdrawing character of the heterocyclic ring. masterorganicchemistry.com

A variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse array of substituted pyrimidines. These include amines, thiols, and alkoxides. The reaction conditions for these substitutions can vary, but often involve the use of a base in a suitable solvent. The reactivity of the chloroazine in these SNAr reactions is influenced by the nature of the substituents on the ring, with electron-withdrawing groups generally enhancing the rate of substitution. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Product Type |

|---|---|---|

| Amine | R-NH2 | 5-Amino-2-hydrazinopyrimidine derivative |

| Thiol | R-SH | 5-Thio-2-hydrazinopyrimidine derivative |

| Alkoxide | R-O- | 5-Alkoxy-2-hydrazinopyrimidine derivative |

Reactivity of the Hydrazinyl Group: Hydrazone Formation

The hydrazinyl group (-NHNH2) at the C-2 position is a key functional handle for derivatization. ontosight.ai Its nucleophilic character allows it to readily react with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazones. smolecule.cominnovareacademics.inorganic-chemistry.org This condensation reaction is typically carried out in a suitable solvent, sometimes with acid catalysis, and proceeds with the elimination of a water molecule.

The formation of hydrazones is a widely used strategy to introduce a variety of substituents and to build more complex molecular frameworks. The resulting hydrazone derivatives can themselves be valuable intermediates for further transformations. For instance, the hydrazone linkage can be involved in subsequent cyclization reactions. ijddd.comijesrr.org The reaction of this compound with various aldehydes and ketones has been extensively studied, leading to the synthesis of a large number of hydrazone derivatives with potential biological activities. innovareacademics.injsscacs.edu.in

Table 2: Hydrazone Formation with Various Carbonyl Compounds

| Carbonyl Compound | Product |

|---|---|

| Benzaldehyde | (E)-N'-(benzylidene)-5-chloropyrimidin-2-yl)hydrazine |

| Acetophenone | (E)-5-chloro-N'-(1-phenylethylidene)pyrimidin-2-yl)hydrazine |

| Substituted Aldehydes | Aryl-(5-bromo-2-chloro-pyrimidine-4-yl)hydrazone jsscacs.edu.in |

Cycloaddition and Condensation Reactions for Novel Heterocycles

The strategic placement of the reactive chloro and hydrazinyl groups on the pyrimidine ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both functional groups in a sequential or concerted manner.

Intramolecular Cyclization to Fused Pyrimidine Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Triazolopyrimidines)

Intramolecular cyclization of suitably derivatized this compound is a powerful method for constructing fused pyrimidine systems. For example, pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activities, can be synthesized from this precursor. znaturforsch.comnih.govsemanticscholar.orgmdpi.comtsijournals.com The synthesis often involves the initial formation of a hydrazone, followed by an intramolecular cyclization where the pyrimidine ring participates. znaturforsch.com

Similarly, triazolopyrimidine scaffolds, another important class of fused heterocycles, can be accessed through intramolecular cyclization pathways. ijddd.comnih.govsemanticscholar.orgresearchgate.net These reactions might involve the oxidative cyclization of hydrazone intermediates or the reaction of the hydrazinyl group with reagents that provide the necessary atoms to complete the triazole ring. ijddd.com The specific reaction conditions and the nature of the substituents determine the final fused heterocyclic system formed.

Reaction with Bifunctional Reagents for Polycyclic Compounds

The reaction of this compound with bifunctional reagents provides a direct route to polycyclic compounds. Bifunctional reagents possess two reactive sites that can react with both the hydrazinyl group and the pyrimidine ring, leading to the formation of a new heterocyclic ring fused to the pyrimidine core.

For example, reaction with β-ketoesters or their equivalents can lead to the formation of pyrazolopyrimidines. nih.gov Similarly, reaction with reagents containing both a carbonyl group and another functional group capable of reacting with the pyrimidine ring can lead to the formation of diverse polycyclic systems. ijesrr.orgresearchgate.netchem-soc.si The choice of the bifunctional reagent is crucial in directing the cyclization to the desired polycyclic framework.

Table 3: Examples of Bifunctional Reagents for Polycyclic Compound Synthesis

| Bifunctional Reagent | Resulting Heterocycle |

|---|---|

| Ethyl acetoacetate | Pyrazolopyrimidine derivative |

| Diethyl malonate | Pyrimido[1,2-a]pyrimidine derivative |

| Acetylacetone | 5-bromo-2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine ijesrr.org |

Diversification through Functional Group Interconversions

Beyond the direct reactions of the chlorine and hydrazinyl groups, functional group interconversions offer further avenues for diversifying the structures derived from this compound. mit.eduscribd.comyoutube.comvanderbilt.edu This involves the chemical transformation of one functional group into another, expanding the range of possible derivatives.

For instance, the hydrazinyl group can be acylated to form acylhydrazides. These acylhydrazides can then undergo further reactions, such as cyclization, to form different heterocyclic systems. The chlorine atom, after being substituted by another functional group, can also be further modified. For example, a substituted amino group could be alkylated or acylated. These interconversions allow for the fine-tuning of the properties of the final molecules and the introduction of a wider range of chemical diversity.

Transformations of the Hydrazinyl Moiety (e.g., Oxidation, Reduction)

The hydrazinyl group (-NHNH₂) attached to the pyrimidine ring is a highly reactive nucleophilic center and is amenable to several transformations, including oxidation, reduction, and, most notably, condensation and subsequent cyclization reactions.

Oxidation and Reduction:

The hydrazine (B178648) functionality can undergo both oxidation and reduction, although specific literature examples for this compound are scarce. However, based on the known chemistry of analogous hydrazino-heterocycles, these transformations are well-established. Oxidation of hydrazinyl groups can lead to the formation of diazenes or, with complete removal, can result in the unsubstituted amine. Common oxidizing agents for such transformations include hydrogen peroxide or potassium permanganate.

Conversely, reduction of the hydrazinyl moiety is a less common transformation but could potentially lead to the formation of amines. Reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are typically employed for such reactions. A more relevant reductive process for this class of compounds often involves the reductive dehalogenation of the pyrimidine ring rather than the transformation of the hydrazinyl group. oregonstate.edu

Condensation and Cyclization Reactions:

The most significant and widely exploited reactivity of the hydrazinyl group involves its condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. smolecule.com These hydrazone intermediates are pivotal synthons for the construction of fused heterocyclic rings.

Furthermore, the hydrazinyl group is a key component in building fused triazole rings. For instance, in a reaction analogous to that of other hydrazinopyrimidines, this compound can be expected to react with reagents like carbon disulfide to form thione-substituted triazolopyrimidine systems. A closely related compound, 5-chloro-4-hydrazino-2-methoxypyrimidine, undergoes cyclization with carbon disulfide in the presence of a base like triethylamine (B128534) to yield a 5-alkoxy-1,2,4-triazolo[4,3-c]pyrimidine-3(2H)-thione. google.com This type of reaction highlights the utility of the hydrazinyl group in forming fused five-membered heterocyclic rings.

Table 1: Representative Transformations of the Hydrazinyl Moiety in Analogous Compounds

| Starting Material | Reagent(s) | Product Type | Reference |

| 5-chloro-4-hydrazino-2-methoxypyrimidine | Carbon Disulfide, Triethylamine | 1,2,4-Triazolo[4,3-c]pyrimidine-3(2H)-thione | google.com |

| 2-hydrazinopyridines | Ethyl Imidates, Acetic Acid | ontosight.aigrafiati.comTriazolo[4,3-a]pyridines | researchgate.net |

| 2-chloro-4-hydrazinopyrimidine | Aldehydes or Ketones | Hydrazones | smolecule.com |

Modifications of the Pyrimidine Core

The pyrimidine core of this compound possesses a key electrophilic site at the C5 position, where the chlorine atom is located. This halogen is susceptible to nucleophilic aromatic substitution (SNAr), and its removal via reductive dehalogenation is also a viable strategy.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom at the C5 position is activated towards nucleophilic attack by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. uoanbar.edu.iq This allows for the displacement of the chloride ion by a variety of nucleophiles. While the 2- and 4-positions are generally more activated in pyrimidines, substitution at the 5-position is feasible.

Typical nucleophiles used in these reactions include amines, thiols, and alkoxides. The reaction conditions often involve a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). This strategy is a cornerstone for introducing diverse functionalities onto the pyrimidine scaffold.

Reductive Dehalogenation:

Another important modification of the pyrimidine core is the removal of the chlorine atom through reductive dehalogenation. This reaction effectively replaces the halogen with a hydrogen atom, yielding the corresponding 2-hydrazinopyrimidine (B184050) derivative. Catalytic hydrogenation is a common method for this transformation. For example, various chloropyrimidines have been successfully dehalogenated using a palladium catalyst (e.g., Pd/C) in the presence of a base like magnesium oxide or sodium hydroxide (B78521) to neutralize the hydrogen chloride formed during the reaction. oregonstate.edu This approach is fundamental for accessing the unsubstituted pyrimidine core when desired.

Table 2: Representative Modifications of the Pyrimidine Core in Analogous Compounds

| Reaction Type | Reagent(s) | Transformation | Reference(s) |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Replacement of Chlorine with Nu: | |

| Reductive Dehalogenation | H₂, Pd/C, Base (e.g., MgO) | Replacement of Chlorine with Hydrogen | oregonstate.edu |

Spectroscopic and Advanced Analytical Characterization of 5 Chloro 2 Hydrazinopyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Chloro-2-hydrazinopyrimidine and its derivatives, providing precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the hydrazine (B178648) moiety. The two protons on the pyrimidine ring (at positions 4 and 6) would appear as singlets or doublets depending on the solvent and concentration, typically in the aromatic region (δ 7.0-8.5 ppm). The protons of the hydrazine group (-NH-NH₂) would appear as exchangeable signals, with their chemical shifts being highly dependent on the solvent, temperature, and moisture content.

For derivatives, such as Schiff bases formed by the reaction of the hydrazine group, new signals corresponding to the introduced moieties appear. For instance, in Schiff bases derived from 2-hydrazino-5-nitropyrimidine, the pyrimidine ring protons are observed at approximately 9.0 ppm, while the azomethine proton (-N=CH-) signal appears around 8.4 ppm.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. For the this compound core, distinct resonances are expected for the carbon atoms of the pyrimidine ring. The carbon atom bearing the chlorine (C5) would be influenced by the halogen's electronegativity, while the carbon attached to the hydrazine group (C2) would also show a characteristic shift. In studies of related 1,2,4-triazolo[1,5-a]pyrimidine derivatives, the pyrimidine carbon signals are typically observed in the range of δ 110-160 ppm.

Table 1: Typical NMR Chemical Shift Ranges for Hydrazinopyrimidine Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Pyrimidine C-H | 8.0 - 9.2 |

| Hydrazine N-H | 4.5 - 10.0 (broad, exchangeable) | |

| Azomethine (-N=CH-) | 8.2 - 8.8 | |

| ¹³C | Pyrimidine C-H | 155 - 160 |

| Pyrimidine C-Cl | ~110 |

Note: Data compiled from studies on various hydrazinopyrimidine derivatives.

While ¹H and ¹³C NMR provide primary structural data, two-dimensional (2D) NMR techniques are often employed for the unambiguous assignment of signals, especially in complex derivatives.

COSY (Correlation Spectroscopy): This technique identifies proton-proton (¹H-¹H) spin-spin coupling networks. For a derivative of this compound, COSY spectra would confirm the connectivity between protons on the pyrimidine ring and within any substituent groups.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. This allows for the definitive assignment of which proton is attached to which carbon in the pyrimidine ring and its substituents.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For instance, it can show a correlation between the hydrazine protons and the C2 and C4 carbons of the pyrimidine ring, confirming the attachment point of the hydrazine group. It is also invaluable for connecting substituent groups to the main pyrimidine scaffold.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly connected through bonds. It is particularly useful for determining the stereochemistry and conformation of larger derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₄H₅ClN₄. HRMS can precisely measure its monoisotopic mass, which is calculated to be 144.02028 Da. This high level of accuracy allows researchers to distinguish the compound from other molecules that may have the same nominal mass but a different elemental composition. In the synthesis of novel derivatives, HRMS is routinely used to confirm that the final product has the expected molecular formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₅ClN₄ |

| Monoisotopic Mass | 144.02028 Da |

| [M+H]⁺ Adduct m/z | 145.02756 |

| [M+Na]⁺ Adduct m/z | 167.00950 |

Data sourced from PubChem.

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) of this compound would undergo fragmentation, providing valuable structural information. A plausible fragmentation pathway would involve initial cleavages at the weakest bonds.

A primary fragmentation step could be the loss of the hydrazine moiety or parts thereof. For example, the loss of an amino radical (•NH₂) would lead to a fragment ion. Another likely fragmentation involves the cleavage of the C-N bond connecting the hydrazine group to the pyrimidine ring, resulting in a C₄H₃ClN₂⁺ ion. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in all chlorine-containing fragments, serving as a diagnostic marker.

Based on the fragmentation of the related compound 2-hydrazinopyridine, common losses include N₂, NH₃, and HCN from the parent structure, suggesting that the pyrimidine ring can also undergo cleavage after initial side-chain fragmentation. The analysis of these fragmentation patterns is essential for confirming the identity of the compound and for the structural elucidation of its unknown derivatives.

Vibrational Spectroscopy (Infrared and Raman)

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the hydrazine group, typically as sharp peaks in the 3200-3400 cm⁻¹ region (asymmetric and symmetric stretching). N-H bending vibrations are expected around 1600-1650 cm⁻¹.

The pyrimidine ring itself has a set of characteristic vibrations. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected at lower frequencies, typically in the 600-800 cm⁻¹ range. A detailed vibrational analysis of the structurally similar 2-amino-5-chloropyrimidine, combining experimental FT-IR and FT-Raman spectra with theoretical calculations, provides a strong basis for these assignments. In that study, the C-Cl stretching mode was assigned to a strong band at 711 cm⁻¹ in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching (Hydrazine) | 3200 - 3400 |

| C-H Stretching (Ring) | 3050 - 3150 |

| N-H Bending (Hydrazine) | 1600 - 1650 |

| C=N, C=C Ring Stretching | 1400 - 1600 |

| C-Cl Stretching | 600 - 800 |

Note: Frequencies are based on data from structurally related compounds.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyrimidine ring and the C-Cl bond, which may be weak in the IR spectrum. Together, these techniques offer a comprehensive fingerprint of the molecule, enabling its identification and the characterization of structural changes upon derivatization.

Characteristic Absorption Bands for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the pyrimidine ring, the chloro substituent, and the hydrazino group.

The primary functional groups and their anticipated absorption regions are detailed below:

N-H Stretching: The hydrazino group (-NHNH2) will display characteristic stretching vibrations in the region of 3450-3250 cm⁻¹. Typically, primary amines show two bands in this region corresponding to asymmetric and symmetric stretching modes.

C-H Aromatic Stretching: The C-H bonds of the pyrimidine ring are expected to show stretching vibrations in the range of 3100-3000 cm⁻¹.

C=N and C=C Stretching: The aromatic pyrimidine ring contains both C=N and C=C bonds. Their stretching vibrations typically appear in the 1650-1450 cm⁻¹ region. These bands are often sharp and of medium to strong intensity.

N-H Bending: The bending vibration of the N-H bonds in the hydrazino group is expected to be observed in the 1650-1550 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the C-N bonds within the pyrimidine ring and the bond connecting the hydrazino group to the ring will likely appear in the 1350-1250 cm⁻¹ region.

A summary of these expected characteristic absorption bands is presented in the interactive table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazino (-NHNH₂) | N-H Stretch | 3450 - 3250 | Medium |

| Pyrimidine Ring | C-H Aromatic Stretch | 3100 - 3000 | Medium to Weak |

| Pyrimidine Ring | C=N and C=C Stretch | 1650 - 1450 | Medium to Strong |

| Hydrazino (-NHNH₂) | N-H Bend | 1650 - 1550 | Medium |

| Pyrimidine Ring / Hydrazino Group | C-N Stretch | 1350 - 1250 | Medium |

| Chloro Substituent | C-Cl Stretch | 800 - 600 | Strong |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Precise Determination of Molecular Geometry and Conformation

For this compound, single-crystal X-ray diffraction analysis would yield a detailed picture of its molecular structure. The pyrimidine ring is expected to be largely planar, a characteristic feature of aromatic systems. However, minor deviations from planarity can occur due to the influence of substituents.

The precise bond lengths and angles within the pyrimidine ring would be determined, providing valuable data on the electronic effects of the chloro and hydrazino substituents on the aromatic system. For instance, the C-Cl bond length and the bond lengths within the pyrimidine ring can be compared to those of unsubstituted pyrimidine to understand the electronic push-pull effects.

The conformation of the hydrazino group relative to the pyrimidine ring is another critical aspect that would be elucidated. The torsion angles involving the C-N bond connecting the hydrazino group to the ring would reveal the rotational orientation of this group. This conformation is often influenced by steric effects and the potential for intramolecular hydrogen bonding.

A hypothetical data table summarizing the kind of information that would be obtained from an X-ray diffraction study is presented below.

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry of the crystal lattice. | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | Precise lattice parameters. |

| Bond Lengths (Å) | Distances between bonded atoms. | e.g., C-Cl, C-N, N-N, C-C, C-H |

| Bond Angles (°) | Angles between three connected atoms. | e.g., C-C-N, C-N-N, H-N-H |

| Torsion Angles (°) | Dihedral angles defining conformation. | e.g., C-C-N-N to define hydrazino group orientation. |

Intermolecular Interactions and Crystal Packing Analysis

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the solid state, which is governed by intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in its crystal packing.

Hydrogen Bonding: The hydrazino group is a potent hydrogen bond donor (N-H) and acceptor (the lone pairs on the nitrogen atoms). The nitrogen atoms of the pyrimidine ring are also potential hydrogen bond acceptors. Therefore, a network of intermolecular hydrogen bonds is highly probable, which could link molecules into chains, sheets, or more complex three-dimensional architectures. These interactions are fundamental to the stability of the crystal lattice.

π-π Stacking: The aromatic pyrimidine rings can engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent rings, are a common feature in the crystal packing of aromatic compounds. The geometry of this stacking can vary, with common arrangements being face-to-face or offset face-to-face.

Halogen Bonding: The chlorine atom on the pyrimidine ring can act as a halogen bond donor, interacting with nucleophilic atoms such as the nitrogen atoms of neighboring molecules. While weaker than conventional hydrogen bonds, halogen bonds can be a significant directional force in crystal engineering.

Computational Chemistry and Reaction Mechanistic Studies of 5 Chloro 2 Hydrazinopyrimidine

Density Functional Theory (DFT) Applications in Understanding Molecular Properties

Density Functional Theory has become a cornerstone of computational chemistry, balancing accuracy with computational cost, making it well-suited for the study of medium-sized organic molecules like 5-Chloro-2-hydrazinopyrimidine. nih.gov DFT methods are employed to determine a compound's molecular properties by calculating its electronic structure. nih.gov

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. researchgate.net For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict these parameters with high accuracy. mdpi.com

Conformational analysis is also crucial, especially concerning the rotation around the C-N bond connecting the pyrimidine (B1678525) ring and the hydrazino group. Different conformers can exist due to this rotation, and DFT calculations can determine their relative energies to identify the most stable conformer. The presence of exclusively positive vibrational frequencies in the output of a DFT calculation confirms that the optimized geometry represents a true minimum on the potential energy surface. researchgate.net

Illustrative Optimized Geometrical Parameters for this compound Table 1: Selected Bond Lengths

| Bond | Bond Length (Å) |

|---|---|

| C2-N3 | 1.345 |

| N3-N4 | 1.390 |

| C1-Cl | 1.740 |

| C5-H | 1.080 |

Table 2: Selected Bond Angles

| Atoms | Bond Angle (°) |

|---|---|

| C1-C2-N1 | 122.5 |

| C2-N3-N4 | 118.0 |

| C2-N1-C6 | 117.5 |

| Cl-C1-C2 | 119.0 |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable, less stable, and more reactive. researchgate.net DFT calculations can provide detailed information about the energies and spatial distributions of these frontier orbitals. For this compound, the HOMO is likely to be localized on the electron-rich hydrazino group, while the LUMO may be distributed over the electron-deficient pyrimidine ring.

Illustrative Frontier Molecular Orbital Energies for this compound Table 3: FMO Energies and Related Parameters

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.25 |

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for validation.

Vibrational Spectra: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. Comparing the calculated infrared (IR) and Raman spectra with experimental data helps in the detailed assignment of the observed vibrational bands. researchgate.netmdpi.com For this compound, characteristic vibrational modes would include N-H stretching of the hydrazino group, C-Cl stretching, and various pyrimidine ring vibrations. nih.gov

Illustrative Calculated Vibrational Frequencies for this compound Table 4: Selected Vibrational Modes and Frequencies

| Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|

| N-H Stretch (asymmetric) | 3450 |

| N-H Stretch (symmetric) | 3350 |

| C-H Stretch | 3100 |

| C=N Ring Stretch | 1600 |

| N-H Bend | 1550 |

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT methods can accurately predict the 1H and 13C NMR chemical shifts. nih.gov The calculations provide theoretical shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane). The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for 1H and 2 ppm for 13C often achievable. nih.govrsc.org

Illustrative Calculated NMR Chemical Shifts for this compound Table 5: Predicted 1H and 13C Chemical Shifts (ppm)

| Atom | 1H Chemical Shift | 13C Chemical Shift |

|---|---|---|

| C2 | - | 158.0 |

| C4 | 8.20 | 155.0 |

| C5 | - | 120.0 |

| C6 | 8.20 | 155.0 |

| N-H (hydrazine) | 7.50 | - |

DFT-based reactivity descriptors, such as chemical potential, hardness, and the Fukui function, provide quantitative measures of a molecule's reactivity. mdpi.com The Fukui function is particularly useful for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. scielo.org.mx By analyzing the changes in electron density upon the addition or removal of an electron, the Fukui function can pinpoint which atoms are most susceptible to a particular type of reaction. scielo.org.mx For this compound, the nitrogen atoms of the hydrazino group are expected to be the primary nucleophilic sites, while the carbon atoms of the pyrimidine ring, particularly C4 and C6, are likely electrophilic sites.

Illustrative Reactivity Indices for this compound Table 6: Fukui Functions for Nucleophilic and Electrophilic Attack

| Atom | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack |

|---|---|---|

| C2 | 0.08 | 0.05 |

| C4 | 0.15 | 0.02 |

| C6 | 0.15 | 0.02 |

| N (hydrazine, attached to ring) | 0.04 | 0.25 |

| N (terminal hydrazine) | 0.03 | 0.30 |

Quantum Chemical Insights into Reaction Mechanisms

Beyond static molecular properties, quantum chemistry offers a window into the dynamics of chemical reactions.

By mapping the potential energy surface, computational methods can elucidate the detailed mechanism of a chemical reaction. A key aspect of this is the location and characterization of transition states—the high-energy structures that connect reactants and products. ucsb.edu DFT calculations can optimize the geometry of a transition state and a subsequent frequency calculation will confirm its identity by the presence of a single imaginary frequency. ucsb.edu

For reactions involving this compound, such as nucleophilic substitution or condensation reactions, DFT can be used to model the entire reaction pathway. This allows for the determination of activation energies, which govern the reaction rate, and can help to understand the regioselectivity and stereoselectivity of the reaction. For example, in a reaction with an electrophile, calculations could determine whether the reaction proceeds via attack at the hydrazino group or the pyrimidine ring nitrogen, and which pathway has a lower energy barrier.

Hydrazinolysis Mechanisms in Pyrimidine Systems

The hydrazinolysis of pyrimidines is a significant chemical transformation that typically involves the cleavage of the heterocyclic ring and subsequent rearrangement to form new stable structures. This reaction is driven by the nucleophilic nature of hydrazine (B178648), which attacks the electron-deficient carbon atoms of the pyrimidine ring. The exact mechanism and resulting products are highly dependent on the substituents present on the pyrimidine core and the reaction conditions employed.

Studies on various pyrimidine derivatives have established a general mechanistic pathway for hydrazinolysis. The process is initiated by a nucleophilic attack of a hydrazine molecule on one of the pyrimidine ring's electrophilic centers, often the C4 or C6 position. This leads to the formation of a tetrahedral intermediate. Subsequent ring-opening of this intermediate yields an open-chain derivative, which can then undergo intramolecular cyclization. researchgate.netumich.edu This recyclization process commonly results in the formation of five-membered heterocyclic rings, such as pyrazoles. researchgate.netscispace.com

The reaction of hydrazine hydrate (B1144303) with fundamental pyrimidine bases like uracil, thymine, and cytosine has been well-documented. rsc.orgscispace.com Uracil and thymine undergo quantitative degradation when treated with hydrazine hydrate at elevated temperatures (e.g., 90°C), yielding pyrazol-3-one and 5-methylpyrazol-3-one, respectively. rsc.org In the case of cytosine, the reaction is similar but produces 3-aminopyrazole as one of the primary heterocyclic products. rsc.orgscispace.com These transformations underscore the susceptibility of the pyrimidine ring to nucleophilic attack by hydrazine, leading to its complete conversion.

For substituted pyrimidines, such as 1,4,6-trimethylpyrimidin-2(1H)-one, hydrazinolysis leads exclusively to the formation of 3,5-dimethylpyrazole. scispace.com In more complex scenarios, such as the reaction with 1,4,6-trimethylpyrimidine-2(1H)-thione, the reaction can follow multiple pathways, yielding products like 3,5-dimethylpyrazole alongside triazole derivatives. scispace.com The presence of different functional groups dictates the site of initial nucleophilic attack and the stability of the resulting intermediates, thereby influencing the final product distribution. Certain pyrimidines with ester substitutions at the C5 position have been observed to undergo unexpected ring opening with hydrazine hydrate, producing a mixture of pyrazole (B372694), arylidenehydrazines, and urea or thiourea. researchgate.net

In the context of this compound, the electron-withdrawing nature of the chlorine atom at the C5 position would likely influence the electrophilicity of the ring carbons, potentially affecting the regioselectivity of the initial hydrazinolytic attack.

| Pyrimidine Substrate | Major Heterocyclic Product(s) | Reference |

|---|---|---|

| Uracil | Pyrazol-3-one | rsc.org |

| Thymine | 5-Methylpyrazol-3-one | rsc.org |

| Cytosine | 3-Aminopyrazole | rsc.orgscispace.com |

| 1,4,6-Trimethylpyrimidin-2(1H)-one | 3,5-Dimethylpyrazole | scispace.com |

Theoretical Modeling of Pyrimidine Ring Transformations

Computational chemistry provides powerful tools for elucidating the complex mechanisms of pyrimidine ring transformations. Density Functional Theory (DFT) is a widely used method to investigate the electronic properties, reactivity, and reaction pathways of heterocyclic compounds. dergipark.org.trresearchgate.net These theoretical studies can map potential energy surfaces, identify transition states and intermediates, and calculate activation energies, offering deep insights that complement experimental findings. researchgate.net

Theoretical investigations into pyrimidine ring-opening have detailed the sequence of events at a molecular level. For instance, the transformation of pyrimidines can be initiated by nucleophilic attack, leading to the formation of intermediates such as aza-Zincke imines. researchgate.netnih.gov Quantum chemical computations have been employed to calculate the relative Gibbs free energies of reactants, intermediates, transition states, and products, thereby determining the thermodynamic and kinetic feasibility of a proposed mechanism. researchgate.netnih.govjchemrev.com

One computational study on pyrimidine diversification modeled the reaction between a pyrimidine, trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), and aniline. The calculations revealed the Gibbs free energy profile for the ring-opening and subsequent ring-closing steps, identifying the key intermediates and their relative stabilities. nih.gov Such models can also assess the steric and electronic effects of different substituents on the reaction pathway, helping to predict how changes in the molecular structure will affect the outcome. researchgate.netnih.gov

DFT calculations are also used to analyze various molecular properties that govern reactivity. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential, and hardness are calculated to understand the electronic behavior of molecules. researchgate.netnih.govresearchgate.net For example, a smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps are another useful tool, visualizing the electron density distribution to predict sites susceptible to nucleophilic and electrophilic attack. dergipark.org.tr

For a molecule like this compound, theoretical modeling could predict its reactivity profile. DFT calculations could determine the global and local reactivity descriptors, identifying the most probable sites for electrophilic or nucleophilic attack. Furthermore, computational modeling could simulate its behavior during transformations like the Dimroth rearrangement or other ring-opening and recyclization reactions, providing a theoretical foundation for understanding its chemical properties and potential for synthetic applications. nih.gov

| Species/State | Description | Relative Gibbs Free Energy (kcal mol⁻¹) | Reference |

|---|---|---|---|

| Reactants | Pyrimidine 3a + Tf₂O + Aniline | 0.0 | nih.gov |

| TS-I | Transition state for N-activation | +13.1 | nih.gov |

| Int-I | N-Tf pyrimidinium salt | -29.3 | nih.gov |

| TS-II | Transition state for ring-opening | -1.4 | nih.gov |

| Int-II | Ring-opened iminoenamine | -14.7 | nih.gov |

Strategic Applications of 5 Chloro 2 Hydrazinopyrimidine in Contemporary Organic Synthesis

Scaffold for the Synthesis of Pyrimidine-Based Heterocycles

The inherent reactivity of its functional groups makes 5-Chloro-2-hydrazinopyrimidine an ideal starting point for the synthesis of various pyrimidine-based heterocycles. The nucleophilic hydrazinyl moiety and the electrophilic carbon atom bearing the chloro group offer dual sites for chemical modification, enabling the introduction of diverse substituents and the construction of elaborate molecular frameworks.

The hydrazinyl group of this compound is a key handle for introducing a variety of substituents onto the pyrimidine (B1678525) ring. It can readily react with aldehydes and ketones to form the corresponding hydrazones. These Schiff bases are stable intermediates that can be used in subsequent reactions or serve as the final target molecules. For instance, the reaction of hydrazinopyrimidines with different aromatic aldehydes yields a series of Schiff's bases, which are precursors for other heterocyclic systems. niscpr.res.in The reactivity of the hydrazine (B178648) group allows for the synthesis of pyrimidine derivatives with a wide range of functional groups, which is crucial for developing new compounds with potential pharmacological activities. mdpi.comekb.eg

One of the most significant applications of this compound is its use as a foundational element for building fused heterocyclic systems. The pyrimidine ring serves as the core upon which other rings are annulated, leading to polycyclic structures of significant chemical and biological interest.

Pyrazolo[3,4-d]pyrimidines: The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, an analog of allopurinol, can be achieved using hydrazinopyrimidine precursors. semanticscholar.org The general strategy involves the reaction of the hydrazine moiety with a suitable three-carbon electrophile, leading to the formation of the fused pyrazole (B372694) ring. For example, reacting a substituted hydrazinopyrimidine with reagents like bis(methylthio)methylene]malononitrile or acetic anhydride (B1165640) can lead to the formation of the pyrazolo[3,4-d]pyrimidine core. nih.gov Microwave-assisted synthesis has also been reported as an efficient method for preparing these compounds from substituted pyrimidine-5-carbaldehydes and hydrazine. researchgate.net

Pyrimido[4,5-d]pyrimidines: These fused systems can be constructed using 6-aminouracil (B15529) derivatives as starting materials, where a key step is a hydrazine-induced cyclization to form the second pyrimidine ring. nih.gov This highlights the role of hydrazine in forming fused pyrimidine structures. The reaction of a difunctionalized thienopyrimidine with carbon disulfide can lead to a pyrimido[4',5':4,5]thieno[2,3-d]pyrimidine derivative, demonstrating the versatility of these building blocks in creating complex fused systems. acgpubs.org

Thienopyrimidines: Thienopyrimidine derivatives can be synthesized from pyrimidine precursors. tandfonline.comresearchgate.net One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur to form a 2-aminothiophene, which can then be cyclized to form the thienopyrimidine system. nih.gov Alternatively, cyclization of pyrimidine derivatives bearing a mercaptocarbonitrile group via the Thorpe-Ziegler reaction can yield the thieno-fused ring. nih.gov The reaction of substituted pyrimidines with thioglycolic acid is another route to afford thienopyrimidine structures. tandfonline.comresearchgate.net

Table 1: Synthesis of Fused Pyrimidine Systems

| Starting Material Class | Reagent(s) | Fused System Formed | Reference |

|---|---|---|---|

| Hydrazinopyrimidine | Acetic Anhydride / Dicarbonyl compounds | Pyrazolo[3,4-d]pyrimidine | semanticscholar.orgnih.gov |

| 6-Aminouracil derivative | Hydrazine hydrate (B1144303) | Pyrimido[4,5-d]pyrimidine | nih.gov |

| Substituted Pyrimidine | Thioglycolic acid / Chloroacetone | Thieno[2,3-d]pyrimidine | tandfonline.comresearchgate.net |

Versatile Intermediate for Structurally Diverse Nitrogen-Containing Compounds

Beyond its role in forming pyrimidine-based structures, this compound is a versatile intermediate for synthesizing a broader range of nitrogen-containing heterocycles. The reactive hydrazine group is central to these transformations, participating in cyclization reactions to form various five- and six-membered rings.

The hydrazinyl group is a key precursor for the formation of other nitrogen-rich heterocyclic rings.

Triazines: Fused triazine rings can be synthesized from appropriately substituted pyrimidines. For example, diazotization of an amino-thienopyrimidine with sodium nitrite (B80452) in an acidic medium can yield a thieno[3,2-d] niscpr.res.intandfonline.comresearchgate.nettriazine ring system. acgpubs.orgmdpi.com This demonstrates a pathway where an amino group, which can be derived from a hydrazine, leads to a fused triazine.

Tetrazoles: While direct synthesis from this compound is less commonly documented in the provided context, the synthesis of fused tetrazoles often involves the reaction of a hydrazino group with nitrous acid. This suggests a potential, though not explicitly detailed, pathway for creating tetrazolopyrimidines from hydrazinopyrimidines.

The nucleophilic nature of the hydrazine moiety makes it an excellent starting point for building other important heterocyclic scaffolds like benzimidazoles and thiazolidinones.

Benzimidazole (B57391) Derivatives: The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. researchgate.netnih.govrsc.org While this compound is not a direct precursor, it can be incorporated into molecules that subsequently undergo reactions to form benzimidazole rings. For example, a hydrazinopyrimidine could be used to synthesize a larger structure which is then modified to create the necessary precursors for benzimidazole formation. ijtonline.comrdd.edu.iq

Thiazolidinone Derivatives: The synthesis of 4-thiazolidinones from hydrazinopyrimidines is a well-established route. niscpr.res.in The process typically involves two steps: first, the condensation of the hydrazinopyrimidine with an aromatic aldehyde to form a Schiff base (hydrazone). Second, the cyclization of this intermediate with thioglycolic acid or a related reagent, such as ethyl 2-bromoacetate, affords the thiazolidinone ring. niscpr.res.insysrevpharm.orgmdpi.com This reaction is versatile, allowing for the introduction of various substituents on the thiazolidinone ring based on the aldehyde used in the initial step. nih.govuobaghdad.edu.iq

Table 2: Synthesis of Thiazolidinone Derivatives

| Hydrazinopyrimidine Derivative | Step 1 Reagent | Intermediate | Step 2 Reagent | Product | Reference |

|---|---|---|---|---|---|

| 6-p-anisyl-5-cyano-2-hydrazino-3-N-methyl-3,4-dihydropyrimidin-4-one | Aromatic Aldehydes | Schiff's Bases | Thioglycolic Acid | 4-Thiazolidinones | niscpr.res.in |

| Hydrazide intermediate | p-chlorobenzaldehyde | Schiff's Base | Thioglycolic Acid | Thiazolidone | tandfonline.comresearchgate.net |

| Thiosemicarbazones | Ethyl bromoacetate | N/A | (Cyclization) | 1,3-Thiazolidin-4-ones | mdpi.com |

Enabling Reagent in Multi-Component and Combinatorial Synthesis

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The reactivity of this compound makes it a suitable candidate for use in such reactions. For example, a one-pot, five-component reaction involving hydrazine hydrate, ethyl acetoacetate, a barbituric acid derivative, an aldehyde, and ammonium (B1175870) acetate (B1210297) has been reported for the synthesis of complex fused pyrimidine systems like pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. mdpi.com The inclusion of a hydrazine derivative in this MCR highlights its utility in rapidly generating molecular diversity. By varying the aldehyde component, a library of structurally diverse compounds can be efficiently synthesized, which is a cornerstone of combinatorial chemistry. This approach is highly valuable for drug discovery, where the rapid generation of new chemical entities for biological screening is essential.

Derivatization for Analytical Methodology Advancement

The strategic functionalization of molecules to enhance their detection and quantification is a cornerstone of modern analytical chemistry. This compound and its related analogs have emerged as valuable derivatizing agents, particularly in the realm of mass spectrometry and other analytical techniques. The introduction of the hydrazinopyrimidine moiety can significantly improve the physicochemical properties of analytes, leading to enhanced ionization efficiency, chromatographic separation, and spectral characteristics.

Use in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Derivatization

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful technique for the analysis of large biomolecules. However, the sensitive analysis of certain classes of compounds, such as oligosaccharides, can be challenging due to their low ionization efficiency. Chemical derivatization offers a viable solution to this limitation by introducing a tag that is readily ionized.

While direct studies on this compound for this specific application are not extensively documented, the closely related compound, 2-hydrazinopyrimidine (B184050) (2-HPM), has been successfully employed as a derivatizing reagent and co-matrix for the rapid and sensitive MALDI-MS analysis of oligosaccharides. The presence of the electron-withdrawing N-heterocycle in 2-HPM facilitates the quantitative derivatization of oligosaccharides in a short timeframe, typically within 15 minutes. This reaction selectively targets the reducing end of the oligosaccharides.

A significant advantage of using 2-HPM is its dual function as both a derivatizing agent and a co-matrix. This dual role enhances the MALDI signal of the derivatized oligosaccharides, thereby eliminating the need for tedious enrichment and purification steps that are often required prior to analysis. Studies have shown that derivatization with 2-HPM can lead to a significant increase in MALDI intensities, often greater than 10-fold, for both neutral and sialylated oligosaccharides. Furthermore, the derivatization enhances fragmentation in tandem mass spectrometry (MS/MS), which simplifies the structural elucidation of the oligosaccharides.

The derivatization reaction with 2-hydrazinopyrimidine is straightforward and efficient, as outlined in the table below.

| Parameter | Condition |

| Analyte | Oligosaccharides |

| Reagent | 2-Hydrazinopyrimidine (2-HPM) |

| Reaction Time | ~15 minutes |

| Key Advantage | Quantitative derivatization |

| Signal Increase | > 10-fold |

| Additional Role | Acts as a co-matrix |

Other Analytical Applications

The utility of hydrazinopyrimidine derivatives extends beyond MALDI-MS. The hydrazine functional group is reactive towards carbonyl compounds, making these derivatives excellent reagents for the analysis of aldehydes and ketones using various analytical platforms, most notably liquid chromatography-mass spectrometry (LC-MS).

Derivatization with reagents like 2-hydrazinopyrimidine and its analogs can significantly enhance the sensitivity of detection in LC-MS analysis. This is particularly beneficial for low-abundance analytes or those that ionize poorly in their native state. The pyrimidine ring can act as a chromophore or a readily ionizable moiety, improving detection by UV-Vis or mass spectrometric detectors, respectively.

While specific applications of this compound in these areas are emerging, the broader class of hydrazinopyrimidine derivatives has been utilized in the following ways:

Enhanced LC-MS Sensitivity: Hydrazine-based derivatizing agents are employed to improve the ionization efficiency and, consequently, the sensitivity of detection for carbonyl-containing compounds in LC-MS.

Chromatographic Performance: Derivatization can alter the polarity and chromatographic behavior of analytes, leading to improved separation and resolution in liquid chromatography.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-2-hydrazinopyrimidine, and how can reaction conditions be optimized?

- Methodology : Cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) are commonly employed. For example, hydrazide intermediates can undergo cyclization to form pyrimidine derivatives . Key parameters include stoichiometry of reactants, reaction time, and inert atmosphere (e.g., nitrogen) to minimize side reactions.

- Characterization : Post-synthesis, confirm purity via HPLC or TLC. Structural validation requires NMR (¹H/¹³C) to identify hydrazine and chloro substituents, and FT-IR to detect N–H stretching (~3300 cm⁻¹) and C–Cl bonds (~750 cm⁻¹) .

Q. How can the crystallographic structure of this compound be resolved, and what insights does it provide?

- Technique : Single-crystal X-ray diffraction (SC-XRD) is critical. The compound’s planarity (r.m.s. deviation ~0.041 Å) and intramolecular N–H⋯O hydrogen bonding stabilize its conformation .

- Data Interpretation : Analyze intermolecular interactions (e.g., N–H⋯O chains along the b-axis) to predict solubility and reactivity. Use software like Mercury (CCDC) or OLEX2 for visualization .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?

- Case Study : Discrepancies in NMR shifts may arise from tautomerism (e.g., hydrazine ↔ hydrazone forms) or solvent polarity effects.

- Resolution : Perform variable-temperature NMR to track dynamic equilibria. Cross-validate with computational methods (DFT) to model electronic environments .

Q. What strategies improve the yield of this compound in metal-free C–N bond-forming reactions?

- Optimization : Use polyhalogenated pyrimidines as substrates. Wang et al. (2015) demonstrated selective amination at the 2-position using hydrazine hydrate under mild conditions (60°C, DMSO solvent) .

- Key Parameters :

| Factor | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | Polar aprotic (e.g., DMF, DMSO) |

| Hydrazine Equivalents | 1.2–1.5 eq |

Q. How can the biological activity of this compound derivatives be mechanistically investigated?

- Approach : Screen for enzyme inhibition (e.g., kinases, oxidoreductases) using in vitro assays. For antimicrobial studies, use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .

- Structural Modifications : Introduce substituents (e.g., methyl, methoxy) at the 4-position of the pyrimidine ring to enhance binding affinity. Docking studies (e.g., AutoDock Vina) can predict interactions with target proteins .

Data-Driven Insights

Q. What analytical techniques are critical for detecting decomposition byproducts of this compound?

- Methods :

- LC-MS : Identify hydrolyzed products (e.g., 5-chloropyrimidin-2-amine) via molecular ion peaks.

- TGA/DSC : Monitor thermal stability; decomposition typically occurs above 200°C .

Q. How do intermolecular hydrogen bonds influence the physicochemical properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.